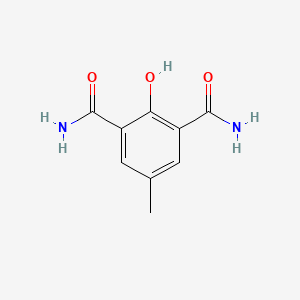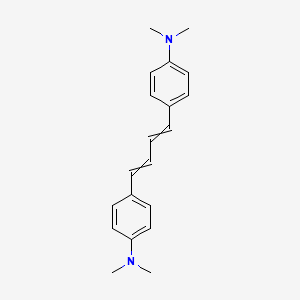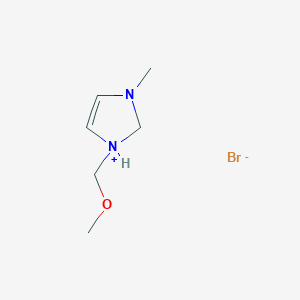
12-(1H-Pyrrol-1-yl)dodecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(1H-Pyrrol-1-yl)dodecan-1-amine is a chemical compound that features a pyrrole ring attached to a dodecylamine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products . The combination of the pyrrole ring with a long aliphatic chain in this compound makes it an interesting compound for various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the reaction of dodecylamine with pyrrole under specific conditions. The Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . In this case, dodecylamine can react with a suitable 1,4-dicarbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring or the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the aliphatic chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including alkyl halides and sulfonyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions can introduce new functional groups to the molecule.
科学的研究の応用
12-(1H-Pyrrol-1-yl)dodecan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating cellular processes and developing bioactive molecules.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s aromatic nature allows it to interact with various biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . The long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and effectiveness.
類似化合物との比較
Similar Compounds
Dodecanoic acid derivatives: These compounds share the long aliphatic chain but differ in the functional groups attached.
Pyrrole derivatives: Compounds with different substituents on the pyrrole ring, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-amine is unique due to the combination of the pyrrole ring and the long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
204376-63-6 |
|---|---|
分子式 |
C16H30N2 |
分子量 |
250.42 g/mol |
IUPAC名 |
12-pyrrol-1-yldodecan-1-amine |
InChI |
InChI=1S/C16H30N2/c17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-18/h11-12,15-16H,1-10,13-14,17H2 |
InChIキー |
TXYWOBPGCTVVIL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCCCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


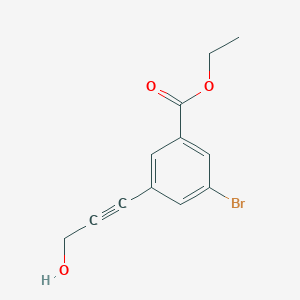
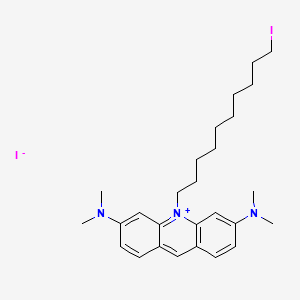
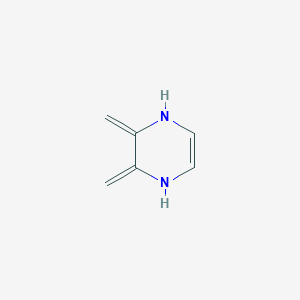
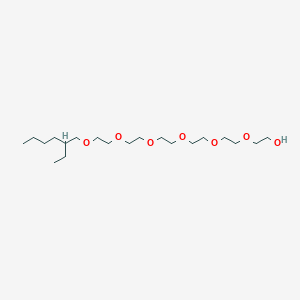
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
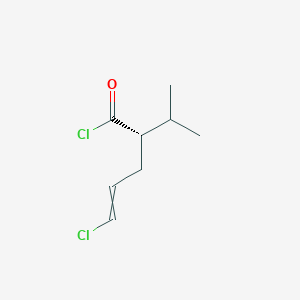
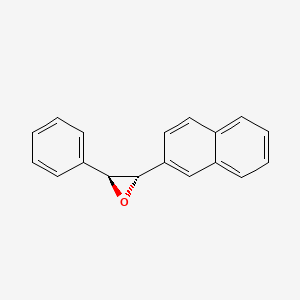
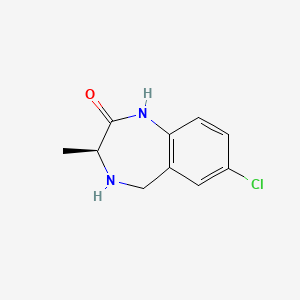
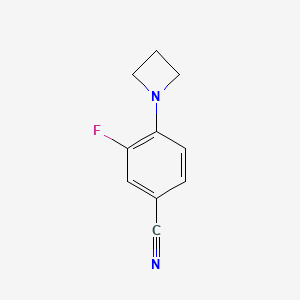
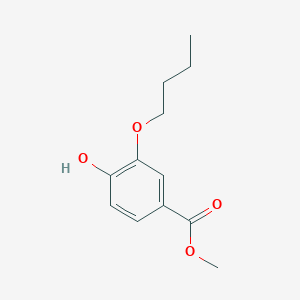
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
